molecular formula C31H44N6O7 B1584914 Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) CAS No. 136553-74-7

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)

Cat. No.: B1584914
CAS No.: 136553-74-7
M. Wt: 612.7 g/mol
InChI Key: MBHURWYWZFYDQD-HDUXTRFBSA-N
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Description

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) is a cyclic peptide composed of five amino acids: L-alanine, D-alloisoleucine, L-leucine, D-tryptophan, and D-alpha-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the protection of amino acids, followed by sequential coupling and deprotection steps to form the cyclic structure. The reaction conditions include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), along with appropriate solvents and temperature control to ensure efficient peptide bond formation.

Industrial Production Methods: On an industrial scale, the production of this cyclic peptide may involve automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and intermediates. The process is optimized to maximize yield and purity while minimizing side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize specific amino acids within the peptide.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce oxidized amino acids.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the amino acids, as well as substituted analogs of the cyclic peptide.

Scientific Research Applications

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a probe to study peptide interactions.

  • Biology: It can serve as a tool to investigate protein-protein interactions and cellular signaling pathways.

  • Medicine: The cyclic peptide may have potential therapeutic applications, such as antimicrobial or anticancer properties.

  • Industry: It can be utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism by which Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) can be compared with other cyclic peptides, such as cyclo(L-alanyl-L-alloisoleucyl-L-leucyl-D-tryptophyl-L-alpha-glutamyl) and cyclo(L-alanyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl). These compounds share similarities in their cyclic structure and amino acid composition but differ in the stereochemistry and sequence of amino acids, which can lead to variations in their biological activity and applications.

Conclusion

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) is a versatile cyclic peptide with significant potential in scientific research and various applications. Its unique structure and reactivity make it a valuable tool for studying molecular interactions and developing new therapeutic and industrial solutions.

Properties

CAS No.

136553-74-7

Molecular Formula

C31H44N6O7

Molecular Weight

612.7 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpent-4-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H44N6O7/c1-6-18(4)27(37-28(41)19(5)32)31(44)36-24(13-17(2)3)30(43)35-25(29(42)34-21(16-38)11-12-26(39)40)14-20-15-33-23-10-8-7-9-22(20)23/h7-10,15-16,18-19,21,24-25,27,33H,2,6,11-14,32H2,1,3-5H3,(H,34,42)(H,35,43)(H,36,44)(H,37,41)(H,39,40)/t18-,19-,21+,24-,25+,27+/m0/s1

InChI Key

MBHURWYWZFYDQD-HDUXTRFBSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N

sequence

AXXWE

Synonyms

BE 18257B
BE-18257B
cyclo(Glu-Ala-Ile-Leu-Trp)
cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl)
cyclo(Ile-Leu-Trp-Glu-Ala)
cyclo(isoleucyl-leucyl-tryptophyl-glutamyl-alanyl)
WS 7338B
WS-7338B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
Reactant of Route 2
Reactant of Route 2
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
Reactant of Route 3
Reactant of Route 3
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
Reactant of Route 4
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
Reactant of Route 5
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
Reactant of Route 6
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)

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